molecular formula C10H20N2O4S B8618024 tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate

tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate

Cat. No.: B8618024
M. Wt: 264.34 g/mol
InChI Key: POPSAHJDHHOFHE-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C9H18N2O4S It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of a thiopyran derivative with tert-butyl carbamate. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dioxidotetrahydro group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is unique due to its specific structural features, including the thiopyran ring and the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C10H20N2O4S

Molecular Weight

264.34 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-3-amino-1,1-dioxothian-4-yl]carbamate

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

POPSAHJDHHOFHE-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCS(=O)(=O)C[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N

Origin of Product

United States

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